2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole
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Overview
Description
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a unique structure combining a dioxin ring, a pyridine ring, and an oxadiazole ring, which contributes to its diverse chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary targets of this compound appear to be bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are common pathogens that can cause a variety of infections in humans.
Mode of Action
The compound interacts with its bacterial targets by inhibiting their biofilm formation . Biofilms are communities of bacteria that adhere to each other on a surface, and they are often more resistant to antibiotics than individual bacteria. By inhibiting biofilm formation, the compound can effectively combat bacterial infections.
Biochemical Pathways
It is known that the compound’s antibacterial activity is related to its ability to inhibit biofilm formation . This suggests that it may interfere with the signaling pathways that bacteria use to coordinate biofilm formation.
Pharmacokinetics
Similar compounds with a sulfonamide moiety are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties could potentially influence the bioavailability of the compound.
Result of Action
The compound has been found to be a potent inhibitor of biofilm formation in Escherichia coli and Bacillus subtilis . This results in a reduction in the growth of these bacterial strains, making the compound a potential candidate for the development of new antibacterial agents.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, thereby enhancing cholinergic signaling. Additionally, the compound interacts with lipoxygenase enzymes, which are involved in the metabolism of fatty acids and the production of inflammatory mediators .
Cellular Effects
The effects of 3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in inflammatory responses and oxidative stress . It also impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]pyridine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. The compound acts as an inhibitor of cholinesterase and lipoxygenase enzymes, leading to changes in the levels of their respective substrates and products . Additionally, it influences gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered transcriptional activity and gene expression patterns.
Temporal Effects in Laboratory Settings
The temporal effects of 3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]pyridine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]pyridine vary with different dosages. At lower doses, the compound exhibits beneficial effects, such as enhanced cholinergic signaling and reduced inflammation . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects the metabolism of fatty acids by inhibiting lipoxygenase enzymes, leading to changes in the levels of fatty acid metabolites . The compound also influences the metabolism of neurotransmitters by inhibiting cholinesterase enzymes, resulting in altered levels of acetylcholine and other neurotransmitters .
Transport and Distribution
The transport and distribution of 3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can accumulate in specific tissues, such as the brain and liver, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]pyridine is crucial for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . In the nucleus, it can interact with transcription factors and other regulatory proteins, influencing gene expression and cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Dioxin Ring: The dioxin ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is often introduced via a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.
Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an immunomodulator and anticancer agent.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological targets and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine
- (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid
Uniqueness
Compared to similar compounds, 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole stands out due to its unique combination of the dioxin, pyridine, and oxadiazole rings. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyridin-3-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-2-11(9-16-5-1)15-18-17-14(21-15)10-3-4-12-13(8-10)20-7-6-19-12/h1-5,8-9H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSXUGLCYACDDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.